1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one

Description

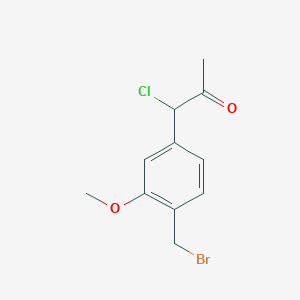

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a chloropropanone backbone substituted with a bromomethyl and methoxy group on the phenyl ring. Its bromomethyl group enhances reactivity in nucleophilic substitutions, distinguishing it from analogs with simpler substituents.

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-methoxyphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClO2/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

YXELNHOKVJKSQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CBr)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one typically involves the bromination of a methoxy-substituted benzene derivative followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Elimination Reactions: The chloropropanone moiety can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted benzene derivatives, alkenes, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloropropanone groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one , a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity: The bromomethyl group in the target compound enhances its utility in alkylation reactions compared to analogs with non-halogenated methyl groups (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) . The chloropropanone moiety enables condensation with hydrazines or thiosemicarbazides to form bioactive heterocycles, as seen in thiadiazole derivatives .

Biological Activity: Compounds like 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one exhibit anti-tumor activity via DNA binding, suggesting that the target compound’s derivatives could be explored for similar mechanisms . In contrast, 1-(4-Chlorophenyl)-4-(2-oxopropyl)-tetrazolinone derivatives show herbicidal activity, highlighting the role of the oxopropyl group in agrochemical applications .

This differs from 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, where the methoxy group participates in hydrogen bonding in crystal structures . The bromine atom (atomic radius: 1.85 Å) introduces steric bulk compared to chlorine (atomic radius: 0.99 Å), affecting reaction kinetics and regioselectivity .

Biological Activity

1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one is a synthetic compound that has garnered interest due to its potential biological activities. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR). This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromomethyl and methoxy group on a phenyl ring, along with a chloropropanone moiety, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown promising activity against various cancer cell lines. In particular, compounds with bromine substitutions demonstrated enhanced cytotoxicity in breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines, with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes involved in cancer progression. For example, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the bromomethyl and methoxy groups can significantly influence the compound's potency. For example, the introduction of electron-withdrawing groups has been shown to enhance inhibitory activity against CDK9, a target involved in transcription regulation in cancer cells .

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased cytotoxicity |

| Methoxy group | Enhanced solubility and bioavailability |

| Chlorine atom | Potentially increases reactivity |

Case Studies

Several case studies have highlighted the efficacy of structurally similar compounds. One study demonstrated that derivatives with methoxy and halogen substituents exhibited significant antitumor activity through apoptosis induction and cell cycle arrest at the G2/M phase . Another investigation into related compounds revealed that modifications at the phenyl ring could lead to improved selectivity for cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.